molecular formula C7H7BrClNOS B14467715 7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide CAS No. 65757-86-0

7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide

Cat. No.: B14467715
CAS No.: 65757-86-0
M. Wt: 268.56 g/mol
InChI Key: GQARAKDBPSVCNI-UHFFFAOYSA-N
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Description

7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a unique structure that combines a thiazole ring with a pyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide typically involves the reaction of 1-aryl-2-bromo-3,3-diethoxypropan-1-ones with pyridine-2-thiol in dry isopropanol. This reaction leads to the formation of 2-aroylthiazolo[3,2-a]pyridin-4-ium bromides . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

65757-86-0

Molecular Formula

C7H7BrClNOS

Molecular Weight

268.56 g/mol

IUPAC Name

7-chloro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide

InChI

InChI=1S/C7H6ClNOS.BrH/c8-5-1-2-9-3-4-11-7(9)6(5)10;/h1-2H,3-4H2;1H

InChI Key

GQARAKDBPSVCNI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=[N+]1C=CC(=C2O)Cl.[Br-]

Origin of Product

United States

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